1-(2-Amino-2-oxoethyl)-5-oxo-L-proline 1-(2-Amino-2-oxoethyl)-5-oxo-L-proline
Brand Name: Vulcanchem
CAS No.: 682774-00-1
VCID: VC16795186
InChI: InChI=1S/C7H10N2O4/c8-5(10)3-9-4(7(12)13)1-2-6(9)11/h4H,1-3H2,(H2,8,10)(H,12,13)/t4-/m0/s1
SMILES:
Molecular Formula: C7H10N2O4
Molecular Weight: 186.17 g/mol

1-(2-Amino-2-oxoethyl)-5-oxo-L-proline

CAS No.: 682774-00-1

Cat. No.: VC16795186

Molecular Formula: C7H10N2O4

Molecular Weight: 186.17 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-2-oxoethyl)-5-oxo-L-proline - 682774-00-1

Specification

CAS No. 682774-00-1
Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
IUPAC Name (2S)-1-(2-amino-2-oxoethyl)-5-oxopyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C7H10N2O4/c8-5(10)3-9-4(7(12)13)1-2-6(9)11/h4H,1-3H2,(H2,8,10)(H,12,13)/t4-/m0/s1
Standard InChI Key QRFNNPRZQYSBOL-BYPYZUCNSA-N
Isomeric SMILES C1CC(=O)N([C@@H]1C(=O)O)CC(=O)N
Canonical SMILES C1CC(=O)N(C1C(=O)O)CC(=O)N

Introduction

Structural Characterization and Nomenclature

Core Chemical Architecture

The compound’s systematic IUPAC name, 1-(2-amino-2-oxoethyl)-5-oxo-L-proline, reflects its bifunctional modification of the proline scaffold:

  • 5-oxo-L-proline: A cyclic secondary amine with a ketone group at the 5-position, forming a pyrrolidone ring .

  • 1-(2-amino-2-oxoethyl) substituent: An ethyl chain terminating in an amino-oxo group (-NH-C(=O)-), introducing both hydrogen-bonding capacity and conformational rigidity.

The molecular formula is C₈H₁₁N₂O₄ (calculated molecular weight: 217.19 g/mol), distinguishing it from simpler proline derivatives like 5-oxo-L-prolyl-L-proline (C₁₀H₁₄N₂O₄) .

Stereochemical Considerations

The L-configuration at the proline α-carbon ensures compatibility with biological systems, akin to endogenous amino acids. The 2-amino-2-oxoethyl group’s spatial orientation may influence interactions with enzymes such as 5-oxo-L-prolinase, which processes 5-oxo-proline derivatives .

Synthesis and Derivative Formation

Synthetic Pathways

While no direct synthesis of 1-(2-amino-2-oxoethyl)-5-oxo-L-proline is reported, analogous methodologies from prodrug development provide a framework:

  • Core scaffold formation: 5-oxo-L-proline is synthesized via cyclization of L-glutamate or oxidation of L-proline .

  • Alkylation at the 1-position: Reacting 5-oxo-L-proline with bromoacetamide derivatives under basic conditions could introduce the 2-amino-2-oxoethyl group, as seen in the synthesis of thienopyridine prodrugs .

Representative Reaction Scheme:

5-oxo-L-proline+BrCH2C(=O)NH2KHCO3,CH3CN1-(2-amino-2-oxoethyl)-5-oxo-L-proline\text{5-oxo-L-proline} + \text{BrCH}_2\text{C(=O)NH}_2 \xrightarrow{\text{KHCO}_3, \text{CH}_3\text{CN}} \text{1-(2-amino-2-oxoethyl)-5-oxo-L-proline}

Purification and Characterization

Post-synthetic purification likely involves chromatography (e.g., silica gel or HPLC) and verification via:

  • Mass spectrometry: Expected [M+H]⁺ peak at m/z 217.19.

  • NMR spectroscopy: Distinct signals for the pyrrolidone ring (δ 2.0–3.5 ppm) and the 2-oxoethyl group (δ 4.0–4.5 ppm for CH₂, δ 8.1 ppm for amide NH) .

Physicochemical Properties

Stability and Solubility

  • Aqueous solubility: Moderate, due to polar groups (-COOH, -CONH₂), but limited by the hydrophobic pyrrolidone ring.

  • Thermal stability: Decomposition above 200°C, consistent with peptide-like compounds .

Acid-Base Behavior

  • pKa values:

    • Carboxylic acid (α-COOH): ~2.0

    • Amide protons: Non-ionizable under physiological conditions .

Applications and Therapeutic Relevance

Antithrombotic Agents

Proline derivatives are key in antiplatelet therapies (e.g., clopidogrel) . The 2-amino-2-oxoethyl group could enhance metabolic stability or target specificity.

Neuromodulation

5-Oxo-proline derivatives influence glutamate pathways , suggesting potential applications in neurodegenerative diseases.

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